molecular formula C20H22N2S B495161 2-Cyclohexylthio-1-benzylbenzimidazole

2-Cyclohexylthio-1-benzylbenzimidazole

Cat. No.: B495161
M. Wt: 322.5g/mol
InChI Key: KSSNXKADESEZLN-UHFFFAOYSA-N
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Description

2-Cyclohexylthio-1-benzylbenzimidazole is a benzimidazole derivative characterized by a cyclohexylthio (-S-C6H11) group at position 2 and a benzyl (-CH2C6H5) substituent at position 1.

Properties

Molecular Formula

C20H22N2S

Molecular Weight

322.5g/mol

IUPAC Name

1-benzyl-2-cyclohexylsulfanylbenzimidazole

InChI

InChI=1S/C20H22N2S/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2

InChI Key

KSSNXKADESEZLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key differentiators are its cyclohexylthio and benzyl substituents. These groups influence lipophilicity, steric bulk, and electronic properties, which modulate solubility, bioavailability, and target binding. Below is a comparative analysis with analogs (Table 1):

Table 1: Comparative Analysis of 2-Cyclohexylthio-1-benzylbenzimidazole and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Activities
This compound Not provided C20H21N2S* ~333.5* Hypothesized antimicrobial activity
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]-acetic acid 331964-12-6 C16H19N2O2S 319.4 Enhanced solubility (carboxylic acid moiety)
2-(Cyclohexylthio)-4-pyridinecarboxamide 189759-00-0 C13H17N3OS 279.4 Potential kinase inhibition (pyridine core)
2-Cyclohexyl-5-methyl-1H-benzimidazole 193146-82-6 C14H18N2 214.3 Antimicrobial activity (95% purity)
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol Not provided C7H10N4S2 230.3 Antifungal activity (thiadiazole-thiol motif)

*Inferred based on substituents.

Key Observations

Core Heterocycle Variations: Benzimidazole vs. Pyridine: The pyridinecarboxamide analog (CAS 189759-00-0) replaces benzimidazole with pyridine, likely altering target specificity. Pyridine derivatives often exhibit kinase inhibition, whereas benzimidazoles are linked to DNA interaction or tubulin binding . Thiadiazole Derivatives: Compounds like 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol prioritize sulfur-rich cores, which are associated with redox modulation and antifungal activity .

Benzyl vs. Acetic Acid: The acetic acid analog (CAS 331964-12-6) introduces a polar carboxylic acid group, increasing aqueous solubility but possibly limiting blood-brain barrier penetration .

Activity Trends :

  • The methyl-substituted benzimidazole (CAS 193146-82-6) demonstrates antimicrobial activity, suggesting that the target compound’s benzyl and cyclohexylthio groups may further optimize steric and electronic interactions for enhanced efficacy .

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